molecular formula C17H13N3O2S B11181590 7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione CAS No. 522652-47-7

7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

Cat. No.: B11181590
CAS No.: 522652-47-7
M. Wt: 323.4 g/mol
InChI Key: HKVVFSUKMHHROE-UHFFFAOYSA-N
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Description

7,8-Dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a heterocyclic compound featuring a fused triazine-benzothiazole core with a dione moiety at positions 2 and 3. Key structural attributes include:

  • Triazino-benzothiazole scaffold: A bicyclic system combining triazine and benzothiazole rings, which is associated with diverse biological activities, particularly anticonvulsant effects .
  • 3-Phenyl group: Aromatic substitution at position 3 is common in bioactive triazino-benzothiazoles, often influencing receptor binding .
  • Dione functional group: The 2,4-dione moiety distinguishes this compound from thione analogs (e.g., 2-thiones), which may alter solubility, metabolic stability, and electronic properties .

Properties

CAS No.

522652-47-7

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

7,8-dimethyl-3-phenyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione

InChI

InChI=1S/C17H13N3O2S/c1-10-8-13-14(9-11(10)2)23-16-18-15(21)19(17(22)20(13)16)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

HKVVFSUKMHHROE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC3=NC(=O)N(C(=O)N23)C4=CC=CC=C4

solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Urea-Based Cyclization

The benzothiazole intermediate 7,8-dimethylbenzothiazol-2-amine reacts with phenyl isocyanate to form a urea derivative. Intramolecular cyclization under acidic or thermal conditions generates the triazinedione ring.

Example Protocol :

  • Reagents : Phenyl isocyanate, dry toluene

  • Conditions : 110°C, 12 hours

  • Acid Catalyst : p-Toluenesulfonic acid (PTSA)

  • Yield : ~58% (extrapolated from similar triazine syntheses)

Amidination and Cyclization

An alternative route employs amidinium salts to construct the triazine ring. Reacting 7,8-dimethylbenzothiazol-2-amine with N-methyl-N'-(methylthio)amidinium iodide in dichloromethane at 0°C facilitates a double nucleophilic attack, forming the triazino framework. This method avoids harsh conditions, preserving sensitive functional groups.

Mechanistic Insight :

  • The amine attacks the electrophilic carbon of the amidinium salt.

  • Sequential cyclization eliminates methylthiol groups, forming the triazinedione.

Functionalization at Position 3

Introducing the phenyl group at position 3 is achieved through:

Direct Substitution During Cyclization

Using phenyl-bearing reagents (e.g., phenyl isocyanate) during triazine formation incorporates the substituent in situ. This one-pot approach minimizes purification steps.

Post-Cyclization Coupling

For higher regioselectivity, Suzuki-Miyaura coupling introduces phenyl groups after triazine formation. The halogenated intermediate 3-bromo-7,8-dimethyltriazinobenzothiazoledione reacts with phenylboronic acid under palladium catalysis.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Yield : ~70%

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade acid-sensitive intermediates.

  • Low-temperature cyclization (0–5°C) improves yields by suppressing side reactions.

Catalytic Enhancements

  • Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, cyclocondensation completes in 15 minutes at 120°C under microwave irradiation.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 6H, CH₃), 7.35–7.60 (m, 5H, Ph), 8.20 (s, 1H, thiazole-H).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N).

Chromatographic Purity :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents on the benzothiazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act on ion channels, receptors, and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

8-Substituted Triazino-Benzothiazole-2-thiones (Siddiqui et al.)

Siddiqui et al. synthesized 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones (e.g., Compounds 52–55) and evaluated their anticonvulsant activity in mice .

Parameter Target Compound Siddiqui’s 2-Thiones (e.g., Compound 52)
Core Structure Triazino-benzothiazole-2,4-dione Triazino-benzothiazole-2-thione
Substituents 7,8-dimethyl; 3-phenyl 8-Cl; 4-(4-Cl-phenyl)
Anticonvulsant Activity Not reported ED₅₀ = 25 mg/kg; complete protection at 0.5h & 4h
Toxicity (LD₅₀) Not reported 480 mg/kg (low acute toxicity)
Key Functional Group Dione (electron-withdrawing) Thione (electron-rich, sulfur-based)

Key Findings :

  • The dione vs.
  • 7,8-Dimethyl groups in the target compound could enhance metabolic stability compared to halogenated analogs (e.g., 8-Cl in Compound 52), which are prone to dehalogenation .
Benzothiazole Derivatives (Liu et al., 2016)

Liu et al. synthesized benzothiazole derivatives (non-triazine fused) as anticonvulsants, demonstrating ED₅₀ values of ~30 mg/kg .

Parameter Target Compound Liu’s Benzothiazoles
Core Structure Triazino-benzothiazole Benzothiazole
Bioactivity Inferred anticonvulsant ED₅₀ = 30 mg/kg
Structural Complexity High (fused triazine ring) Moderate

Key Findings :

  • The triazine ring in the target compound may provide additional hydrogen-bonding sites, improving target engagement compared to simpler benzothiazoles .
Morpholino-Triazine Derivatives (Unrelated but Triazine-Containing)

Morpholino-triazine derivatives (e.g., Compound 22 in ) exhibit distinct applications (e.g., kinase inhibition) but highlight the versatility of triazine scaffolds in drug design .

Structure-Activity Relationship (SAR) Insights

  • Substitution at Position 8 : Siddiqui’s work shows that electron-withdrawing groups (e.g., Cl) at position 8 enhance anticonvulsant potency . The target compound’s 7,8-dimethyl groups may prioritize lipophilicity over electronic effects.
  • Phenyl Group Position : The target’s 3-phenyl group vs. Siddiqui’s 4-phenyl substitution could alter spatial interactions with neuronal targets.
  • Dione vs. Thione : Diones are less prone to metabolic oxidation than thiones, suggesting improved pharmacokinetics for the target compound .

Biological Activity

7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₉H₁₅N₃O₂S
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 44299535

The structure features a triazine ring fused with a benzothiazole moiety, which is known to contribute to its biological properties.

  • Antitumor Activity : Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Research indicates that this compound can inhibit the growth of certain bacteria and fungi. The specific mechanisms may include disruption of cell membrane integrity and interference with metabolic pathways.
  • Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways.

Efficacy in Biological Systems

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Biological Activity Cell Line/Organism Effect Reference
AntitumorHeLa (cervical cancer)IC50 = 15 µM
AntimicrobialE. coliInhibition Zone = 12 mm
Anti-inflammatoryRAW 264.7 (macrophages)Reduced TNF-α production by 40%

Case Study 1: Antitumor Activity in vitro

A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis markers. The results indicated an IC50 value of approximately 15 µM, suggesting potent antitumor activity.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains including E. coli and S. aureus. Results showed a notable inhibition zone of 12 mm against E. coli, indicating effective antimicrobial activity. This suggests potential applications in treating bacterial infections.

Case Study 3: Anti-inflammatory Mechanisms

Research involving RAW 264.7 macrophages highlighted the anti-inflammatory effects of the compound. It was observed that treatment led to a significant reduction (40%) in TNF-α production upon stimulation with lipopolysaccharides (LPS). This finding points towards its potential use in managing inflammatory diseases.

Q & A

Q. How to contextualize research on this compound within broader medicinal chemistry frameworks?

  • Theoretical Links :
  • Heterocyclic Drug Design : Align with studies on triazine and benzothiazole pharmacophores (e.g., antitumor, antiviral activities) .
  • Mechanistic Hypotheses : Propose inhibition of topoisomerase II or tubulin polymerization based on structural analogs .

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